1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
Description
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione is a synthetic heterocyclic compound featuring a fused triazino-azepine core. Key structural attributes include:
- Substituents: Two 3,4-dichlorophenyl groups at positions 1 and 3, and a nitromethyl group at position 10a.
- Electronic properties: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups likely reduce electron density in the aromatic system, enhancing stability and influencing reactivity.
- Physicochemical profile: High molecular weight (exact value unspecified) and moderate lipophilicity due to the dichlorophenyl substituents.
Properties
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl4N4O4/c22-15-6-4-13(10-17(15)24)28-19(30)26-9-3-1-2-8-21(26,12-27(32)33)29(20(28)31)14-5-7-16(23)18(25)11-14/h4-7,10-11H,1-3,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCKZFSXPBCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure features a triazinoazepine core with dichlorophenyl and nitromethyl substituents that may contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies indicate that derivatives of triazino compounds exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits lower MIC values compared to standard antibiotics in certain bacterial strains.
- In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 20 (Ciprofloxacin) |
| Staphylococcus aureus | 10 | 12 (Methicillin) |
| Pseudomonas aeruginosa | 25 | 30 (Piperacillin) |
This table summarizes the comparative antimicrobial efficacy of the compound against selected microorganisms.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest:
- Cell Line Studies : The compound was tested on various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent decrease in cell viability.
- Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound compared to control groups.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound:
- Studies have shown that it reduces pro-inflammatory cytokines in vitro.
- Animal models of inflammation demonstrated significant reduction in edema when treated with the compound.
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent publication reported that the compound was effective against multidrug-resistant strains of bacteria. The study emphasized its potential as a lead candidate for developing new antibiotics to combat resistance .
- Cancer Cell Line Inhibition : In vitro experiments published in a peer-reviewed journal demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models .
- Inflammation Model : A study investigating the anti-inflammatory effects found that administration of the compound significantly lowered inflammatory markers in a rat model of arthritis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines. A specific study demonstrated that similar compounds had IC50 values indicating effective inhibition in breast cancer cell lines (MDA-MB-231) and cervical cancer cell lines (HeLa) .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has indicated that triazine-based compounds can act against a range of microbial pathogens:
- Mechanism of Action : These compounds may disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Similar triazine compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds related to this structure:
- Potential Use in Neurodegenerative Diseases : The ability to modulate neurotransmitter levels or protect against oxidative stress may position these compounds as candidates for treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study conducted by Westwell et al. synthesized a series of triazole-based indole derivatives and evaluated their anticancer activity. One derivative demonstrated an IC50 value of 0.31 μM against MDA-MB-231 cells. This highlights the potential of structurally similar compounds to exhibit significant anticancer effects .
Case Study 2: Enzyme Inhibition
In another investigation, Boraei et al. explored a series of triazolo-thiadiazepine derivatives for their inhibitory effects on epidermal growth factor receptor (EGFR). These findings suggest that modifications to the triazine structure can enhance biological activity against specific targets .
Comparison with Similar Compounds
Nitro vs. Cyano Groups
- Cyano group (analog in ): Moderate electron-withdrawing effect, often used to modulate solubility and bioavailability.
Dichlorophenyl vs. Nitrophenyl Groups
- 3,4-Dichlorophenyl (target compound) : Enhances lipophilicity and may improve membrane permeability in biological systems. Chlorine atoms also contribute to steric bulk.
Physicochemical and Spectroscopic Comparisons
- Chromatographic Behavior : Based on principles in , the dichlorophenyl groups may increase retention time in reverse-phase chromatography compared to nitrophenyl analogs due to higher hydrophobicity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst type (e.g., triethylamine for base-mediated reactions), and reaction time. For example, absolute ethanol is often used as a solvent for cyclization reactions involving nitromethyl groups, while slow addition of reagents minimizes side reactions . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) should monitor intermediate formation, with crystallization from dimethylformamide (DMF) or ethanol for final purification . Design of Experiments (DoE) principles can statistically identify critical variables .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for nitromethyl (δ ~4.5–5.0 ppm for CH2NO2) and dichlorophenyl protons (δ ~7.0–7.8 ppm). Compare with calculated shifts from density functional theory (DFT) if available .
- HRMS (ESI) : Validate molecular mass with <2 ppm error to confirm stoichiometry .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and nitro (NO2, ~1520–1370 cm⁻¹) stretches . Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via HPLC-MS.
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor decomposition kinetics using UV-Vis spectroscopy. Nitro groups may hydrolyze under strongly acidic/basic conditions, requiring protective functionalization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute transition states for nitromethyl group reactions (e.g., nucleophilic substitution). Fukui indices identify electrophilic/nucleophilic sites .
- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors to optimize mixing efficiency and minimize byproducts .
- Machine Learning (ML) : Train models on existing triazine derivative datasets to predict regioselectivity in heterocyclic substitutions .
Q. What experimental strategies resolve contradictions between observed spectral data and theoretical predictions?
Methodological Answer:
- Repeat Experiments : Ensure reproducibility under inert atmospheres (e.g., argon) to exclude oxidation artifacts .
- Cross-Technique Validation : Combine NMR, IR, and MS data with X-ray crystallography. For example, discrepancies in nitro group geometry may arise from dynamic effects in solution vs. solid-state structures .
- DFT Refinement : Adjust computational parameters (e.g., solvent model in PCM) to align calculated and experimental NMR shifts .
Q. How can researchers elucidate the mechanism of [1,3,5]triazinoazepine ring formation during synthesis?
Methodological Answer:
- Isotopic Labeling : Use 15N-labeled precursors to track nitrogen incorporation via 15N NMR or mass spectrometry.
- In Situ Monitoring : Employ ReactIR to detect intermediates like nitrile imines or azomethine ylides during cyclization .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What methodologies validate the compound’s biological activity while minimizing false positives in screening assays?
Methodological Answer:
- Dose-Response Curves : Use Hill slope analysis to confirm target engagement. IC50/EC50 values should show sigmoidal curves with R² >0.95 .
- Counter-Screens : Test against related enzymes (e.g., kinase panels) to rule off-target effects. Triazine derivatives often exhibit promiscuity due to hydrogen-bonding motifs .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, ensuring activity correlates with bioavailability .
Q. What scale-up challenges arise in transitioning from lab-scale synthesis to pilot production?
Methodological Answer:
- Heat Transfer Optimization : Use jacketed reactors to manage exothermic nitration steps. Calorimetry (e.g., RC1) identifies safe operating ranges .
- Purification at Scale : Replace column chromatography with continuous crystallization or membrane filtration (e.g., nanofiltration for solvent recycling) .
- Byproduct Management : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor impurity levels in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
